molecular formula C13H10N4O2S2 B11026956 4-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide

4-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B11026956
M. Wt: 318.4 g/mol
InChI Key: MROSUPAQVUSALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Properties

    Molecular Formula

    C13H10N4O2S2

    Molecular Weight

    318.4 g/mol

    IUPAC Name

    12-oxo-N-(1,3-thiazol-2-yl)-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide

    InChI

    InChI=1S/C13H10N4O2S2/c18-10(16-12-14-4-5-20-12)7-6-15-13-17(11(7)19)8-2-1-3-9(8)21-13/h4-6H,1-3H2,(H,14,16,18)

    InChI Key

    MROSUPAQVUSALA-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=C(C1)SC3=NC=C(C(=O)N23)C(=O)NC4=NC=CS4

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

    Synthetic Routes and Cyclization Reactions

    The synthesis of this compound typically involves multistep heterocyclization and functionalization processes:

    • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiazole derivatives with cyclopenta-fused pyrimidine precursors under acidic conditions (e.g., polyphosphoric acid) .

    • Step 2 : Introduction of the carboxamide group at position 3 through nucleophilic substitution using thiazol-2-amine derivatives .

    Example Reaction Pathway :

    • Cyclocondensation of ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylate with cyclopentane-1,3-dione under microwave irradiation (120°C, 400 W, 20 min) .

    • Hydrolysis of the ester intermediate (NaOH/CH3_3OH) to yield the carboxylic acid derivative .

    • Coupling with 1,3-thiazol-2-amine via carbodiimide-mediated amidation (EDC/DMAP) .

    Ring-Opening and Functional Group Modifications

    The compound undergoes selective reactions at its oxo and carboxamide groups:

    • Hydrolysis : The oxo group at position 4 participates in acid- or base-catalyzed ring-opening reactions, yielding dihydro derivatives .

    • Alkylation/Acylation : The carboxamide nitrogen is alkylated using alkyl halides or acylated with acid chlorides to enhance solubility or biological activity .

    Experimental Conditions :

    Reaction TypeConditionsProductYield (%)Source
    AlkylationK2_2CO3_3, DMF, 80°CN-Alkyl-carboxamide derivatives60–75
    AcylationEDC/HCl, DMAP, THF, RTN-Acyl-thiazolo-pyrimidine hybrids55–68
    Hydrolysis10% NaOH, CH3_3OH, 25°C4-Hydroxy intermediate90–95

    Rearrangement and Ring Expansion

    The fused thiazolo-pyrimidine system exhibits unique rearrangement behavior:

    • Hofmann Rearrangement : Treatment with iodobenzene diacetate converts the carboxamide group to an amine, forming 2-amino-3-chloropyridin-thiazolo-pyrimidine derivatives (58–68% yield) .

    • Ring Expansion : Reaction with maleic anhydride under microwave conditions generates expanded tricyclic systems .

    Mechanistic Insights :

    • Hofmann rearrangement proceeds via isocyanate intermediates .

    • Microwave-assisted reactions enhance regioselectivity and reduce side products .

    Biological Activity-Driven Modifications

    Structural modifications target improved pharmacological profiles:

    • Anticancer Activity : Introduction of methyl or halogen substituents at the cyclopentane ring enhances cytotoxicity (IC50_{50} values: 2–10 μM in MCF-7 cells) .

    • Antimicrobial Activity : Sulfonamide derivatives show potent inhibition against S. aureus (MIC: 4–8 μg/mL) .

    Structure-Activity Relationship (SAR) :

    Modification SiteBiological EffectKey FindingsSource
    Carboxamide (N-substituent)Enhanced solubilityMethyl groups improve bioavailability
    Thiazole ring (C-2)Increased antimicrobial activityBromine substitution boosts potency
    Pyrimidine (C-4 oxo)Antitumor efficacyHydrolysis derivatives retain activity

    Stability and Degradation Pathways

    The compound is stable under ambient conditions but degrades under harsh environments:

    • Photodegradation : UV exposure (254 nm) induces cleavage of the thiazole-pyrimidine bond, forming mercapto-pyrimidine fragments .

    • Acidic Hydrolysis : Concentrated HCl (12 M, reflux) breaks the cyclopentane ring, yielding thiazole-2-carboxamide and pyrimidine dicarboxylic acid .

    Comparative Analysis with Analogues

    The compound’s reactivity is distinct from simpler thiazole or pyrimidine derivatives due to its fused bicyclic structure:

    Feature4-Oxo-N-(1,3-thiazol-2-yl) DerivativeSimple Thiazole DerivativesSource
    Cyclization EaseRequires microwave/acid catalysisRoom-temperature feasible
    Functionalization SitesMultiple (oxo, carboxamide, thiazole)Limited to thiazole ring
    Biological PotencyHigher (IC50_{50}: 2–10 μM)Moderate (IC50_{50}: 20–50 μM)

    Scientific Research Applications

    Synthesis and Characterization

    The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole and cyclopentathiazole moieties through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

    Biological Activities

    The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

    • Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and pyrimidine compounds can inhibit cancer cell proliferation. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown potential in targeting specific cancer pathways .
    • Antimicrobial Properties : Compounds containing thiazole rings are known for their antimicrobial effects against various pathogens. The presence of functional groups in 4-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide enhances its efficacy against bacteria and fungi .
    • Anti-inflammatory Effects : Research indicates that thiazole derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

    Case Studies

    Several case studies highlight the potential applications of this compound:

    • Cancer Research : A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
    • Antimicrobial Testing : In vitro tests showed that this compound had a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli .
    • Anti-inflammatory Studies : Research indicated that compounds similar to this compound significantly reduced inflammation markers in animal models of arthritis .

    Mechanism of Action

    • The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 4-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Structure and Properties

    The compound features a complex structure characterized by multiple heterocycles including thiazoles and pyrimidines. Its molecular structure can be represented as follows:

    C12H10N4O2S2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}_2

    This structure is significant as it influences the compound's interaction with biological targets.

    Antimicrobial Activity

    Research indicates that compounds with thiazole and pyrimidine moieties often exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring is particularly noted for enhancing the antibacterial activity of these compounds due to its ability to interact with bacterial enzymes.

    Table 1: Antimicrobial Activity of Related Compounds

    Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AS. aureus8 µg/mL
    Compound BE. coli16 µg/mL
    Compound CP. aeruginosa32 µg/mL

    Anticancer Activity

    Several studies have reported the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. For example, a study highlighted that derivatives similar to our compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (NCI-H460) . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

    Table 2: Cytotoxicity Against Cancer Cell Lines

    Compound NameCell LineIC50 (µM)
    Compound DMCF-710
    Compound ENCI-H46015
    Compound FSF-26820

    Anti-inflammatory Activity

    In addition to antimicrobial and anticancer properties, compounds similar to This compound have been investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

    Mechanistic Studies

    Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. For example, docking studies revealed that it binds effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways . This binding affinity correlates with its observed biological activities.

    Case Studies

    A notable case study involved the synthesis and evaluation of a series of thiazole-pyrimidine derivatives where This compound was highlighted for its superior activity against both bacterial strains and cancer cell lines compared to standard antibiotics and chemotherapeutics .

    Q & A

    Q. Can this compound serve as a scaffold for targeted drug delivery?

    • Methodology : Functionalize the thiazole ring via Suzuki-Miyaura coupling or click chemistry to attach targeting moieties (e.g., folate derivatives). Assess binding affinity using SPR or molecular docking against target proteins .

    Notes

    • Avoid commercial sources (e.g., BenchChem) per user guidelines.
    • Advanced questions integrate methodologies from computational chemistry, statistical design, and mechanistic analysis to address research bottlenecks.
    • Contradictions in spectral data or yields are resolved via orthogonal validation (e.g., 2D NMR, DoE) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.